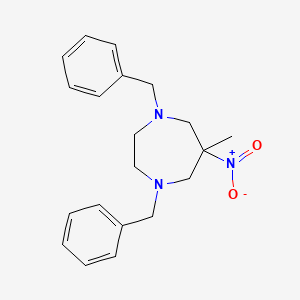
9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl-: is a derivative of thioxanthone, a class of compounds known for their unique structural properties and diverse applications. Thioxanthones are characterized by a tricyclic structure containing sulfur and oxygen atoms, which contribute to their distinctive chemical behavior and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- typically involves the cyclization of diaryl sulfides under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials into the desired thioxanthone derivative .
Industrial Production Methods: Industrial production of thioxanthone derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thioxanthone derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thioxanthones to their corresponding thioxanthene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic or basic catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthenes.
Substitution: Halogenated thioxanthones, nitrothioxanthones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thioxanthone derivatives are used as photoinitiators in polymerization reactions due to their ability to absorb UV light and initiate free radical polymerization. They are also explored as catalysts in various organic transformations .
Biology: In biological research, thioxanthone derivatives are studied for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer that involves the activation of a photosensitizing agent by light to produce reactive oxygen species that can kill cancer cells .
Medicine: Thioxanthone derivatives have shown promise as anti-inflammatory and antioxidant agents. Their ability to modulate biological pathways, such as the Nrf2 pathway, makes them potential candidates for the development of new therapeutic agents .
Industry: In the industrial sector, thioxanthone derivatives are used in the production of dyes, pigments, and coatings. Their unique optical properties make them valuable in the development of materials with specific light absorption and emission characteristics .
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce reactive oxygen species. These reactive species can induce cell death in targeted cancer cells . Additionally, the compound’s antioxidant properties are linked to its ability to modulate the Nrf2 pathway, enhancing the cellular response to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 9H-Thioxanthen-9-one, 2-hydroxy-
- 9H-Thioxanthen-9-one, 4a,9a-dihydro-
- 2,4-Diethyl-9H-thioxanthen-9-one
Comparison: Compared to other thioxanthone derivatives, 9H-Thioxanthen-9-one, 1,4-dihydroxy-3-methyl- is unique due to the presence of hydroxyl and methyl groups at specific positions on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, photophysical properties, and biological activity. For instance, the hydroxyl groups enhance the compound’s solubility in water and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets .
Eigenschaften
CAS-Nummer |
583826-14-6 |
|---|---|
Molekularformel |
C14H10O3S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
1,4-dihydroxy-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-7-6-9(15)11-13(17)8-4-2-3-5-10(8)18-14(11)12(7)16/h2-6,15-16H,1H3 |
InChI-Schlüssel |
HPKWCCMZWWSQLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1O)SC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


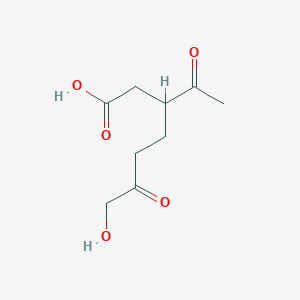
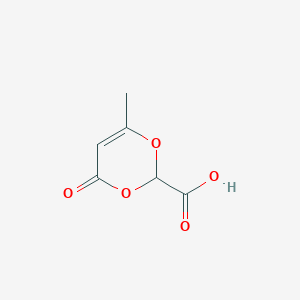
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)

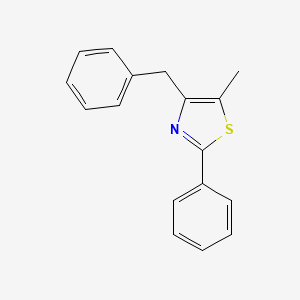

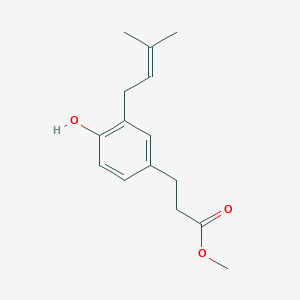

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

